Decanamide, N-[3-(dimethylamino)propyl]-
Overview
Description
Decanamide, N-[3-(dimethylamino)propyl]-: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a decanamide backbone with a dimethylamino propyl group attached to it. This structure imparts unique chemical and physical properties to the compound, making it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decanamide, N-[3-(dimethylamino)propyl]- typically involves the reaction of decanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Decanoic Acid+N,N-Dimethyl-1,3-propanediamine→Decanamide, N-[3-(dimethylamino)propyl]-+Water
Industrial Production Methods: In industrial settings, the production of Decanamide, N-[3-(dimethylamino)propyl]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Decanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry: Decanamide, N-[3-(dimethylamino)propyl]- is used as a building block in the synthesis of various polymers and copolymers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty materials with tailored properties.
Biology: In biological research, this compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological membranes and the delivery of hydrophobic drugs.
Medicine: The compound has potential applications in drug delivery systems due to its amphiphilic nature. It can form micelles and vesicles that encapsulate therapeutic agents, enhancing their solubility and bioavailability.
Industry: Decanamide, N-[3-(dimethylamino)propyl]- is employed in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties.
Mechanism of Action
The mechanism of action of Decanamide, N-[3-(dimethylamino)propyl]- involves its interaction with biological membranes and proteins. The dimethylamino group can form electrostatic interactions with negatively charged components of cell membranes, leading to changes in membrane fluidity and permeability. Additionally, the compound can interact with proteins, altering their conformation and activity.
Comparison with Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide
- N-[3-(Dimethylamino)propyl]octadecanamide
- N-[3-(Dimethylamino)propyl]hexadecanamide
Comparison: Decanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific chain length and the presence of the dimethylamino group. Compared to shorter or longer chain analogs, it exhibits distinct solubility, surface activity, and interaction with biological systems. Its specific structure allows for a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-12-15(18)16-13-11-14-17(2)3/h4-14H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMWJVKIHZOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041830 | |
Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22890-11-5 | |
Record name | N-[3-(Dimethylamino)propyl]decanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22890-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capramidopropyl dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]decan-1-amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRAMIDOPROPYL DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83B68V00D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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